Lithium iodide

描述

Structure

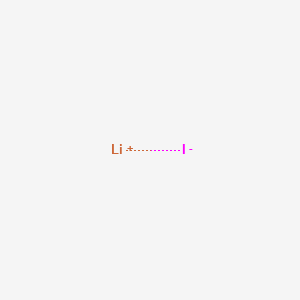

2D Structure

属性

IUPAC Name |

lithium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCZNFXUDYRKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiI, ILi | |

| Record name | lithium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908580 | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: White, extremely hygroscopic solid; Soluble in water; [Hawley] White, light yellow, or pink odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Lithium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-51-2, 21752-61-4, 29911-74-8 | |

| Record name | Lithium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (6LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (7LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (6LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (7LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K2XET783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Lithium Iodide

Electrodialysis Metathesis for High-Purity Lithium Iodide Production

A promising and environmentally benign approach for synthesizing this compound is electrodialysis metathesis (EDM). acs.orgnih.gov This technique stands out for its simpler process flow, reduced energy consumption, and ecological advantages over traditional methods. researchgate.netacs.org The core of the EDM process involves a metathesis reaction, such as the one between potassium iodide (KI) and lithium sulfate (B86663) (Li₂SO₄), to produce this compound and potassium sulfate (K₂SO₄). acs.orgnih.gov

Membrane Stack Configuration Optimization in Electrodialysis Metathesis

The configuration of the membrane stack is a critical factor in the efficiency and purity of this compound production via electrodialysis metathesis. researchgate.net Different arrangements of anion and cation exchange membranes are employed to control ion movement and prevent the formation of undesirable byproducts like iodine monomers. acs.org

Three primary membrane stack configurations have been investigated:

C-A-C-A: This four-compartment setup can lead to the leakage of iodide ions and the formation of iodine monomers, which can contaminate the product and corrode the equipment. researchgate.net

C-C-A-C-A: A five-compartment configuration that incorporates an additional cation exchange membrane to create an anodic electrode chamber. This design helps to prevent iodide ions from reaching the positive pole. acs.orgnih.gov

C-C-A-C-A-C: This configuration further adds a cationic membrane at the negative pole, forming a separate electrode chamber. acs.orgnih.gov This setup has demonstrated superiority in preventing iodine production, leading to higher purity this compound and maintaining neutral pH conditions, which enhances equipment longevity. acs.org

Influence of Operating Voltage on this compound Synthesis

The operating voltage is a significant parameter in the electrodialysis metathesis process, directly impacting the reaction time, energy consumption, and current efficiency. nih.gov

| Operating Voltage Effect | Outcome |

| Increased Voltage | Reduces reaction time but leads to higher energy consumption and lower current efficiency. nih.gov |

| Decreased Voltage | Lengthens the reaction time but can improve energy efficiency. |

Studies have identified an optimal operating voltage of 25 V for achieving a high purity of this compound (98.9%) under specific concentrations and volume ratios. researchgate.netacs.orgnih.gov

Impact of Reactant Concentrations and Volume Ratios on Production Efficiency

The initial concentrations of the reactants and the volume ratio between the product and raw material liquids are crucial for optimizing the production of this compound. researchgate.netnih.gov

Key findings include:

Reactant Concentration: Increasing the initial concentration of the feed solution can significantly enhance the concentration of the final this compound product. sciengine.com For instance, experiments have been conducted with initial potassium iodide concentrations of 0.4 mol/L and lithium sulfate concentrations of 0.2 mol/L. researchgate.netacs.orgnih.gov

Volume Ratio: A lower initial volume ratio of product liquid to raw material liquid can increase the concentration of the resulting this compound. However, this also comes with the trade-off of increased energy consumption and decreased current efficiency. nih.gov A 1:1 volume ratio has been used in successful high-purity syntheses. researchgate.netacs.orgnih.gov

Under optimized conditions, including a 1:1 volume ratio, a this compound purity of 98.9% has been achieved. nih.gov

Environmental and Economic Assessments of Electrodialysis Metathesis

Electrodialysis metathesis presents a more environmentally friendly and economically viable alternative to traditional methods for this compound production. acs.orgnih.gov

Economic Analysis: Under optimized conditions (25 V operating voltage, 0.4 mol/L initial KI concentration, 0.2 mol/L initial Li₂SO₄ concentration, and 1:1 volume ratio), the production cost of this compound is estimated to be approximately 0.46/kg LiI) and total fixed cost ($0.042/kg LiI). nih.gov

Environmental Benefits: The EDM process is considered a clean production method. sciengine.com It avoids the use of hazardous chemicals often required in other processes, thus reducing environmental pollution. acs.orgsciengine.com This makes EDM a promising technology for the large-scale, green preparation of this compound. sciengine.com

Improvements to Traditional Neutralization Methods

The conventional method for producing this compound involves the neutralization reaction between hydriodic acid and a lithium source, such as lithium carbonate or lithium hydroxide (B78521). researchgate.netacs.orgnih.gov

Addressing Hazardous Byproducts and Instability in Hydriodic Acid Reactions

A significant drawback of the traditional neutralization method is the inherent instability of hydriodic acid. researchgate.netacs.orgnih.gov

Challenges with Hydriodic Acid:

Chemical Instability: Hydriodic acid is unstable and can decompose, especially when exposed to light or air. barentzmarketacceleration.com

Hazardous Byproducts: Its preparation and use can lead to the formation of toxic iodine vapors, particularly at high temperatures. researchgate.netacs.orgnih.gov There is also a risk of explosive accidents during its preparation. researchgate.netresearchgate.netacs.org

Corrosivity: Hydriodic acid is corrosive to metals and tissues. noaa.govnj.gov

These safety concerns and the generation of hazardous materials limit the large-scale industrial application of the neutralization method. researchgate.netresearchgate.netacs.org The development of cleaner and safer synthesis routes like electrodialysis metathesis is a direct response to these limitations.

Process Intensification and Green Chemistry Approaches

The traditional synthesis of this compound, often involving the neutralization of lithium hydroxide or lithium carbonate with hydriodic acid, presents several environmental and safety challenges. acs.orgnih.gov Hydriodic acid is chemically unstable, can be explosive, and its use can lead to the formation of toxic iodine vapors at high temperatures. acs.orgnih.govresearchgate.net In response, research has focused on developing greener and more efficient synthetic routes that align with the principles of green chemistry, such as waste reduction, use of safer chemicals, and energy efficiency. acs.org

A prominent green chemistry approach for producing this compound is through electrodialysis metathesis. acs.orgnih.gov This method offers a cleaner process with lower energy consumption and a simpler workflow compared to conventional methods. researchgate.net The process utilizes electrically driven membrane separation to produce this compound from starting materials like lithium sulfate and potassium iodide. acs.org Research has demonstrated that by optimizing parameters such as membrane stack configuration, operating voltage, and reactant concentrations, a high purity of this compound can be achieved. nih.gov For example, using a specific C–C–A–C–A–C membrane stack configuration at 25 V, a this compound purity of 98.9% has been reported. acs.orgresearchgate.net This method avoids the use of hazardous hydriodic acid, making it an inherently safer and more environmentally friendly process. nih.gov

The table below summarizes the optimal conditions and results for producing this compound via electrodialysis metathesis as reported in a recent study. nih.gov

Table 1: Optimized Parameters for this compound Production via Electrodialysis Metathesis

| Parameter | Value |

|---|---|

| Membrane Stack Configuration | C–C–A–C–A–C |

| Operating Voltage | 25 V |

| Initial Potassium Iodide Conc. | 0.4 mol/L |

| Initial Lithium Sulfate Conc. | 0.2 mol/L |

| Volume Ratio (Product:Raw Material) | 1:1 |

| Resulting LiI Purity | 98.9% |

| Estimated Production Cost | ~$0.502 /kg |

Process intensification strategies, such as the use of microreactors and flow chemistry, also offer significant potential for greener this compound synthesis. rsc.orgrsc.org These technologies allow for precise control over reaction parameters like temperature and residence time, which can lead to higher yields, reduced side reactions, and improved safety, especially when dealing with highly reactive intermediates. rsc.org Another approach involves the direct reaction of a lithium-containing substance, such as lithium metal or lithium hydride, with elemental iodine in a suitable aprotic solvent. google.com This method can directly yield anhydrous, this compound-containing liquid electrolyte solutions, potentially eliminating downstream purification and solvent exchange steps, thus improving process efficiency. google.com

Novel Synthetic Routes for Isotopically Enriched this compound (e.g., Li-6 Iodide)

Isotopically enriched lithium-6 (B80805) iodide (⁶LiI) is a critical material for applications in nuclear science, particularly as a scintillator for thermal neutron detection. ncbj.gov.plosti.gov The synthesis of ⁶LiI first requires the separation and enrichment of the ⁶Li isotope from natural lithium, which contains only about 7.5% ⁶Li. transat-h2020.eudjs.si The development of efficient and economically viable enrichment technologies is therefore the primary focus of novel synthetic strategies.

Several advanced methods for lithium isotope separation are under investigation:

Electrochemical Methods and Chromatography: Displacement chromatography and electrochemical separation are promising green alternatives for enriching ⁶Li. researchgate.net These methods exploit the subtle differences in migration rates and chemical properties between ⁶Li and ⁷Li ions. djs.si For instance, electromigration using crown ethers like benzo-12-crown-4 (B88388) (B12C4) has been shown to separate lithium isotopes, with ⁶Li being enriched in the gel phase during solid-liquid extraction. researchgate.net

Laser Isotope Separation (LIS): This technique involves the selective photoionization of ⁶Li atoms from an atomic beam. researchgate.net By tuning a laser to a specific electronic transition of the ⁶Li atom, it can be selectively excited and then ionized for collection. researchgate.net This method has demonstrated the ability to increase the concentration of ⁶Li to as high as 60% from its natural abundance. researchgate.net

Amalgam Methods: A well-established, though complex, method involves two-phase exchange systems using a lithium-mercury amalgam and an aqueous lithium hydroxide solution. djs.si In this process, ⁶Li shows a greater affinity for the mercury phase, allowing it to be selectively separated from ⁷Li, which remains preferentially in the aqueous solution. djs.si

Once the enriched ⁶Li precursor is obtained, typically as ⁶Li metal, ⁶LiOH, or another salt, it can be converted to ⁶LiI. The synthesis would likely proceed via reactions analogous to those for standard LiI production. For example, enriched lithium-6 hydroxide could be reacted with hydriodic acid, or enriched lithium-6 metal could be reacted directly with elemental iodine. acs.orggoogle.com Due to the high chemical reactivity of lithium metal, using a stable, enriched salt like lithium-6 fluoride (B91410) (⁶LiF) as the starting material for subsequent conversion is also a viable pathway. mdpi.com

The table below outlines key findings from various research efforts into lithium-6 enrichment.

Table 2: Research Findings on ⁶Li Isotope Enrichment Methods

| Method | Key Findings |

|---|---|

| Laser Photoionization | Achieved ⁶Li concentration up to 60% from natural lithium. researchgate.net |

| Solid-Liquid Extraction | The heavier ⁷Li isotope concentrates in the solution phase, while the lighter ⁶Li is enriched in the gel phase. researchgate.net |

| Amalgam-based Electrolysis | Separation factors in the range of 1.02 to 1.122 have been reported in a single stage. fas.org |

| Electrochemical Separation | Considered a promising and environmentally friendly alternative for producing enriched lithium isotopes. researchgate.netresearchgate.net |

Theoretical and Computational Chemistry of Lithium Iodide

Quantum Chemical Studies of Lithium Iodide Molecular Systems

Quantum chemical studies, particularly those using ab initio methods, have been instrumental in elucidating the fundamental electronic structure and spectroscopic characteristics of the LiI molecule.

High-level ab initio calculations are a cornerstone for understanding the electronic structure of this compound. aip.org These calculations, often performed with advanced computational packages like MOLPRO, treat the LiI molecule as a system with a specific number of electrons, sometimes utilizing pseudopotentials to represent the core electrons of the iodine atom to simplify calculations. aip.org For the valence electrons of iodine and the lithium atom, well-defined basis sets are employed to ensure accuracy. aip.org

Through these methods, researchers can compute the potential energy curves of various electronic states, including the ground state (X¹Σ⁺) and several excited states. aip.org These calculations reveal that the ground state of LiI possesses a significant ionic character, stemming from the large difference in electronegativity between lithium and iodine. aip.org The structure of the adiabatic potential energy curves is largely dictated by the low-lying Li⁺-I⁻ ion-pair state, which crosses with covalent states at intermediate internuclear distances. aip.org This leads to a deep potential well for the ground state. aip.org

Studies have also investigated the electronic structure of LiI in the context of its interaction with other molecules and in different phases. For instance, the predissociation dynamics of LiI in the first excited A-state have been explored in both the gas phase and when embedded in helium nanodroplets. aip.orgarxiv.org These investigations combine experimental results with high-level ab initio calculations to model the photoionization dynamics of LiI. aip.org

Furthermore, ab initio calculations have been used to study the structure of donor-stabilized LiI species, such as [LiI(NEt₃)]₄, which features a heterocubane [LiI]₄ core. nih.gov These computational studies help to rationalize the energetics of formation and stability of such complexes compared to solid LiI. nih.gov The electronic structure of LiI has also been analyzed in the context of electric field-induced electron transfer at metal electrodes, using ab initio quantum chemical methods to model the interaction between halides and a copper surface. acs.org

The table below summarizes key theoretical and experimental values for the ground (X0⁺) and first excited (A0⁺) states of LiI, demonstrating the strong agreement between ab initio calculations and experimental data. aip.org

| Parameter | State | Theoretical Value | Experimental Value |

| Dissociation Energy (D₀) | X0⁺ | 29,543 cm⁻¹ | 28,839 cm⁻¹ |

| Equilibrium Internuclear Distance (Rₑ) | X0⁺ | 2.39 Å | 2.40 Å |

| Term Energy (Tₑ) | A0⁺ | 30,273 cm⁻¹ | 30,769 cm⁻¹ |

This table presents a comparison of theoretical and experimental spectroscopic parameters for the ground and first excited states of this compound, highlighting the accuracy of ab initio calculations.

The calculation of potential energy surfaces (PES) is crucial for understanding the vibrational and rotational energy levels of a molecule, which in turn dictate its spectroscopic signatures. nih.govarxiv.org For LiI, ab initio methods are used to compute the adiabatic potential energy curves for its low-lying electronic states. aip.org These curves depict the energy of the molecule as a function of the internuclear distance between the lithium and iodine atoms. aip.org

The ground state (X¹Σ⁺) of LiI is characterized by a deep potential well, indicating a stable molecule. aip.org In contrast, the first excited state (A-state) is predissociative, meaning that upon excitation to this state, the molecule has a high probability of dissociating. aip.org This predissociation occurs primarily at the lowest avoided crossing between the X and A potential energy curves. aip.org The coupling constant at this crossing has been inferred from a combination of experimental data and simulations of wave packet dynamics. aip.org

The theoretical PES can be used to calculate spectroscopic constants such as the dissociation energy (D₀), the equilibrium internuclear distance (Rₑ), and the term energy (Tₑ). aip.org Comparisons of these calculated values with experimental data show very good agreement, validating the accuracy of the theoretical models. aip.org For example, the calculated dissociation energy for the ground state is 29,543 cm⁻¹, which compares well with the experimental value of 28,839 cm⁻¹. aip.org Similarly, the calculated equilibrium position of 2.39 Å is in close agreement with the experimental fit of 2.40 Å. aip.org

The study of the PES also provides insight into the dynamics of the molecule. For instance, in the gas phase, the photoexcitation of LiI leads to the creation of a vibrational wave packet whose motion on the A-state PES can be tracked through femtosecond pump-probe spectroscopy. aip.org The damped oscillations observed in the transient ion signals are a direct consequence of this wave packet's evolution and decay due to predissociation. aip.org

Ab initio Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the properties of a wide range of materials, including this compound systems. mdpi.com DFT calculations provide valuable insights into electronic structure, reactivity, and energetic landscapes, making it particularly useful for studying complex chemical processes. mdpi.comresearchgate.net

Conceptual DFT provides a framework for understanding chemical reactivity and adsorption phenomena involving this compound. researchgate.net This approach utilizes key concepts and descriptors derived from DFT, such as electronegativity, hardness, and the electrophilicity index, to predict the behavior of molecules in chemical reactions. researchgate.net

One notable application of conceptual DFT is in the study of hydrogen storage materials. researchgate.net Research has explored the potential of this compound as a template for hydrogen storage at low temperatures. researchgate.net DFT calculations have been used to investigate the structure and chemical reactivity of LiI-H₂ systems. researchgate.net The results indicate that the adsorption process is quasi-sorptive in nature, with molecular hydrogen interacting with the lithium center of the LiI molecule through electrovalent forces. researchgate.net These studies have shown that a single LiI molecule is capable of adsorbing multiple hydrogen molecules, leading to a high gravimetric weight percentage of stored hydrogen. researchgate.net The change in Gibbs free energy calculated from these DFT studies suggests that the adsorption of hydrogen onto LiI can occur spontaneously at cryogenic temperatures. researchgate.net

DFT is also employed to study adsorption energies on surfaces, which is crucial for understanding catalysis and other surface phenomena. acs.org While standard DFT functionals may have limitations, new methods are being developed to more accurately predict adsorption energies, especially when van der Waals interactions are significant. acs.org

Geometry optimization is a fundamental procedure in computational chemistry where the positions of atoms in a molecule or cluster are adjusted to find the most stable structure with the lowest possible energy. stackexchange.com In the context of DFT, this involves calculating the forces on the atoms and moving them along the potential energy surface until a minimum is reached. stackexchange.com

DFT calculations have been extensively used to determine the optimized geometries and energetic landscapes of this compound clusters (LiₙI). researchgate.net These studies investigate the relative energies and populations of various structural isomers for clusters of different sizes. researchgate.net For many of the most stable structures, the iodine atom tends to occupy an apex position. researchgate.net

By calculating properties such as binding energies, dissociation energies, and HOMO-LUMO gaps, researchers can gain insights into the stability and electronic properties of these clusters. researchgate.net The results often show an odd-even oscillation in stability, with clusters containing an odd number of lithium atoms being more stable than their neighbors with an even number of atoms. researchgate.net The presence of the iodine atom generally enhances the stability of the lithium clusters, although this effect diminishes as the cluster size increases, leading to higher reactivity. researchgate.net

Furthermore, DFT has been used to rationalize the energetics of formation and stability of more complex systems, such as the heterocubane [LiI(NEt₃)]₄, by comparing its stability to that of solid LiI. nih.gov In the context of solid-state electrolytes, DFT calculations have been employed to investigate the mechanisms of Li⁺ diffusion in systems like the LiBH₄:LiI solid solution. acs.org These calculations reveal that the formation of lithium defects is energetically favorable, and they identify low-energy barriers for diffusion between stable defect sites, explaining the high ionic conductivity observed experimentally. acs.org

The table below presents the dissociation energies for the most stable lithium-iodide clusters (LiₙI) as an example of data obtained from DFT calculations. researchgate.net

| Cluster | Dissociation Energy (eV) |

| LiI | 3.54 |

| Li₂I | 0.96 |

| Li₃I | 2.05 |

| Li₄I | 1.13 |

| Li₅I | 1.94 |

| Li₆I | 1.25 |

| Li₇I | 1.83 |

| Li₈I | 1.48 |

This table displays the dissociation energies for various lithium-iodide clusters, providing insight into their relative stabilities as determined by DFT calculations.

Conceptual DFT for Reactivity and Adsorption Processes

Microsolvation of this compound and its Dimers

The study of microsolvation, which examines the interaction of a solute with a small, discrete number of solvent molecules, provides fundamental insights into the initial steps of the dissolution process. acs.orgnih.govacs.org For this compound, both experimental techniques like anion photoelectron spectroscopy and computational methods such as ab initio calculations have been employed to investigate the structure and behavior of LiI and its dimers when solvated by water molecules. acs.orgnih.govresearchgate.net

Ab initio calculations are crucial for determining the structures of microsolvated clusters, such as LiI(H₂O)n⁻ and (LiI)₂(H₂O)n, and their corresponding neutral counterparts. acs.orgresearchgate.net These calculations have revealed that the structural evolution of these clusters is highly dependent on the number of water molecules. acs.org For the monomeric LiI(H₂O)n⁻ clusters, a sudden increase in the Li-I bond distance is observed at n=3, while for the neutral LiI(H₂O)n clusters, this abrupt elongation occurs at n=5. acs.orgnih.gov This indicates that a sufficient number of water molecules can insert themselves between the Li⁺ and I⁻ ions, leading to the separation of the ion pair. acs.orgnih.gov The strong interaction between water molecules and the lithium ion is a key driving force for this process. acs.orgnih.gov

In the case of the this compound dimer, (LiI)₂, microsolvation studies have also been conducted using ab initio methods. researchgate.net For the anionic clusters, (LiI)₂⁻(H₂O)n, a notable elongation of one Li-I bond occurs at n=5, suggesting the separation of an iodine atom from the (LiI)₂⁻ core. researchgate.net For the neutral dimers, (LiI)₂(H₂O)n, this significant stretching of the Li-I distances happens at n=4, again pointing to the departure of an iodine atom. researchgate.net Charge analysis of the anionic dimer clusters shows that for a small number of water molecules (n=0-1), the excess electron is primarily located on a terminal lithium atom. researchgate.net However, as more water molecules are added (n≥2), charge transfer to the water molecules occurs. researchgate.net

These computational findings are often corroborated by experimental results from photoelectron spectroscopy, which provides information about the electronic structure of the solvated clusters. acs.orgnih.gov The combination of theory and experiment allows for a detailed understanding of the delicate balance between ion-ion, ion-water, and water-water interactions that govern the structural variations and microsolvation processes in this compound systems. acs.orgnih.gov This knowledge has broader implications for understanding salt effects in aqueous solutions. acs.orgnih.gov Furthermore, computational studies have explored the microsolvation of LiI in other solvents, such as alcohols, and have investigated the behavior of related lithium halide clusters. acs.orgrsc.org

Ion Pairing and Hydrating Properties in Aqueous Solutions

The interaction of this compound with water molecules is a key area of theoretical and computational investigation. In aqueous solutions, the dissociation and solvation of LiI are governed by the interplay between ion-water and ion-ion interactions.

Studies combining infrared spectroscopy and quantum chemical calculations have been employed to investigate ion pairing and hydration in aqueous solutions of this compound. researchgate.net These studies analyze the spectral information of water molecules positioned between the lithium cations and iodide anions, as well as those in contact with the free ions. researchgate.net For LiI, the peak position for solvent-shared ion-pair (SIP) water molecules is observed at 3340 cm⁻¹. researchgate.net This indicates a distinct environment for water molecules that are simultaneously interacting with both the cation and the anion.

The concept of the "law of matching water affinities" helps to explain the relative tendencies of different ion pairs to form. researchgate.net This principle suggests that ions with similar affinities for water are more likely to form contact ion pairs. In the case of this compound, which consists of a small cation (Li⁺) and a large anion (I⁻), there is a mismatch in water affinity. nih.gov Computational studies using potential of mean force (PMF) calculations show that for LiI, the solvent-shared ion pair (SIP) state is more stable than the contact ion pair (CIP) state, indicating a preference for the ions to be separated by water molecules. nih.gov This is in contrast to pairs like lithium fluoride (B91410) (LiF) or cesium iodide (CsI), where the ions have more similar sizes and water affinities, leading to a greater tendency for direct ion pairing. nih.gov

The table below summarizes key findings related to the ion pairing and hydration of this compound in aqueous solutions.

| Property | Observation | Method of Study |

| Solvent-Shared Ion-Pair (SIP) Water Molecule Peak | 3340 cm⁻¹ for LiI | Infrared Spectroscopy & Quantum Chemical Calculations researchgate.net |

| Ion-Pairing Preference | Prefers solvent-separated states over contact ion pairs | Potential of Mean Force (PMF) Calculations nih.gov |

| Lithium Ion Hydration | Strongly hydrated, with concentration-dependent hydration numbers | Dielectric Relaxation Spectroscopy & Molecular Dynamics aip.orgresearchgate.net |

| Effect on Water Coordination | Formation of ion pairs can reduce the number of water molecules in the Li⁺ hydration shell | Molecular Dynamics Simulations rsc.org |

Charge Transfer Phenomena in Solvated Clusters

The electronic properties of this compound, particularly in solvated clusters, are characterized by charge transfer phenomena. These processes are fundamental to understanding the photochemistry and reactivity of LiI. When LiI is part of a cluster with solvent molecules, photoexcitation can lead to the transfer of an electron from the iodide anion to the surrounding solvent molecules, a process known as charge-transfer-to-solvent (CTTS). researchgate.netnih.gov

Theoretical investigations into the geometry and stability of small neutral and positively charged LiₙI (n = 2-6) clusters have been performed using methods like B3LYP optimizations and RCCSD(T) calculations to determine relative energies and binding energies. bg.ac.rs

In the context of solvated clusters, studies on iodide-acetonitrile clusters, I⁻(CH₃CN)ₙ, reveal that upon photoexcitation to the CTTS state, the cluster can relax, potentially forming analogues of the bulk solvated electron. researchgate.net Direct-dynamics simulations of the [I⁻(CH₃CN)]* complex show that it dissociates into iodine and acetonitrile (B52724) fragments, which affects the stability of the excited electron. researchgate.net This highlights the critical role of the solvent's translational motion and the ejection of the iodine atom in the early stages of relaxation following charge transfer. researchgate.net

Similar dynamics are observed in water clusters. Time-resolved photoelectron imaging of I⁻(H₂O)ₙ clusters shows that after charge transfer from the iodide to the water cluster, there is a spontaneous conversion on a picosecond timescale. nih.gov This conversion is from water cluster anions with surface-bound electrons to structures where the electron is more strongly bound and potentially more internalized within the solvent network. nih.gov

The nature of the electronic transitions can also be influenced by the formation of ion pairs in solution. In lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) electrolytes with dimethyl carbonate (DMC), quantum chemical calculations have shown that the formation of contact ion pairs at high concentrations leads to intermolecular electronic excitation and electron transfer between the TFSI anion and DMC. rsc.org This indicates that the ionic environment significantly alters the nature of electronic transitions. rsc.org

Many-Body Interaction Analysis in Solvated Systems

A comprehensive understanding of solvated this compound systems requires moving beyond simple pairwise interactions and considering many-body effects. These effects arise from the simultaneous interaction of an ion with multiple solvent molecules and other ions, and they are not simply the sum of individual pair interactions.

Ab initio calculations are crucial for developing accurate many-body potentials for use in molecular dynamics simulations. researchgate.netresearchgate.net For instance, many-body potentials for Li⁺ and Na⁺ in acetonitrile have been derived from counterpoise-corrected MP2/TZV++(d,p) level calculations for distorted ion-(MeCN)n clusters. researchgate.net These potentials provide a more accurate description of the system's properties compared to simpler pair potentials. When these many-body potentials are used, the Li⁺ ion is found to be four-coordinated in acetonitrile, in contrast to the six-coordinated structure predicted by pure pair and effective pair potentials. researchgate.net

The inclusion of many-body effects is also critical for accurately modeling the behavior of ions in aqueous solutions. Density functional theory-based molecular dynamics studies have highlighted the importance of these effects in simulating electrolyte solutions. rsc.org The competitive exchange between anions and water molecules in the coordination shell of cations, and the resulting influence on the water-water network, are subtle effects that can only be captured by considering the many-body nature of the interactions. rsc.org

The development of semiempirical methods like DFTB (Density-Functional Tight-Binding) allows for the simulation of larger systems over longer timescales while still retaining key quantum chemical many-body features. acs.org This approach has been used to study the coordination and solvation dynamics of ions in aqueous solutions, providing insights into the structure of solvation shells and the dynamics of ligand exchange. acs.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound at the atomic level. These simulations provide detailed information about the movement of ions and solvent molecules, offering insights into transport properties and interfacial phenomena that are often difficult to obtain experimentally.

Ion Transport Pathways and Activation Energies

MD simulations have been extensively used to study the mechanisms of ion transport in systems containing this compound. In polymer electrolytes, such as this compound dissolved in amorphous poly(ethylene oxide), MD simulations have been employed to investigate the molecular driving forces behind salt uptake, the mechanism of ion transport, and the participation of the polymer in this transport. aip.org

In solid-state electrolytes, MD simulations can elucidate the pathways for lithium-ion conduction and the associated energy barriers. For example, in mixed-anion systems like Li₃PO₄-LiI, ab initio molecular dynamics (AIMD) simulations have been used to identify the formation of a glassy Li₄PO₄I phase. fsu.edu These simulations show that this phase has high Li⁺-ion mobility and is responsible for the observed high ionic conductivity. The simulations also allow for the calculation of the activation energy for Li⁺-ion migration in this glassy phase. fsu.edu

The addition of LiI to other solid electrolytes has been shown to enhance ionic conductivity. In the case of lithium thioborate (LBS), adding LiI reduces the activation energy for Li⁺ conduction from 0.39 eV for pure LBS to 0.37 eV for LBS-LiI. acs.org This is attributed to LiI residing in the grain boundaries, which facilitates faster ion conduction. acs.org Similarly, in substituted argyrodite-type electrolytes, the activation energy for lithium ion diffusion can be lowered through anion substitution. For instance, the activation energy decreases from 0.23 eV in pure lithium yttrium iodide to 0.17 eV in an anion-substituted bromide-iodide system. researchgate.net

The table below presents activation energies for Li⁺ transport in various LiI-containing systems.

| System | Activation Energy (eV) | Method of Determination |

| LBS-LiI | 0.37 | Electrochemical Impedance Spectroscopy acs.org |

| Li₃YBr₃.₅I₂.₅ | 0.17 | Electrochemical Impedance Spectroscopy researchgate.net |

| Glassy Li₄PO₄I | ~0.25 (computed) | Ab Initio Molecular Dynamics fsu.edu |

| Li₂O film (annealed) | 0.85 | Ionic Conductivity Measurements rsc.org |

| Li₂S film (annealed) | 0.74 | Ionic Conductivity Measurements rsc.org |

It has also been suggested that in thin films of materials like LiI, fast Li⁺ transport can occur along dislocations, which can be annealed out. rsc.org

Interfacial Phenomena and Dynamics

The behavior of this compound at interfaces is critical for its performance in applications such as batteries. MD simulations, often in conjunction with experimental techniques, provide a molecular-level understanding of these interfacial processes.

In the context of all-solid-state batteries, LiI has been shown to play a crucial role at the interface between a Li₂S-based positive electrode and a solid-state electrolyte (SSE). acs.org It is believed that LiI promotes lithium diffusion and acts as an ion conduction pathway to the active material. acs.org Structural analyses have confirmed the formation of an amorphous interphase consisting of Li, P, S, and I on the surface of the SSE during initial charging, which is thought to be an LPS–LiI glass-like material. acs.org This interphase acts as a protective layer, preventing further decomposition of the SSE. acs.org

MD simulations can also be used to study the structure of molten LiI films and their interactions with gas-phase molecules. Ab initio MD simulations of a molten LiI film have shown no segregation of Li⁺ and I⁻ ions at the molten salt-vacuum interfaces. escholarship.org These simulations also reveal that the solvation of a water molecule within the molten LiI film is energetically favorable, with the oxygen atom of the water molecule interacting with a Li⁺ cation. escholarship.org

At the interface between an electrode and an ionic liquid electrolyte containing lithium, the dynamics of the ions are complex. Spectroscopic studies combined with MD simulations have shown that in a lithium-containing ionic liquid on a gold electrode, the layered structure of the ionic liquid at the interface is influenced by the electrode potential. rsc.org The addition of lithium salts can significantly alter the behavior at the interface, for example, by anchoring anions to the negatively charged electrode through strong interactions with Li⁺. rsc.org

In lithium-sulfur batteries, the addition of LiI to the electrolyte can induce the formation of a Li-ion permeable protective coating on both the cathode and anode. researchgate.net This coating helps to prevent the dissolution of polysulfides and improves the cycling stability of the battery. researchgate.net

Lithium Iodide in Advanced Energy Storage Systems

Applications in Lithium-Ion Batteries

In the realm of lithium-ion batteries, lithium iodide is being investigated for its potential to improve key performance metrics such as rate capability, cycle life, and stability through several distinct strategies.

When used as an additive in the liquid electrolyte of lithium-based batteries, such as lithium-sulfur (Li-S) batteries, this compound has demonstrated the ability to significantly enhance cell stability. stanford.eduscientific.net The mechanism involves the formation of a protective, Li-ion permeable coating on the surfaces of both the positive and negative electrodes. stanford.edustanford.edu This layer serves a dual purpose: it helps prevent the dissolution of polysulfides from the cathode and mitigates the reduction of these polysulfides on the anode surface. stanford.eduscientific.net In addition to improving the cell's cycling stability, the presence of LiI in the electrolyte has been shown to decrease cell overpotential and voltage hysteresis. stanford.eduscientific.net

Lithium titanate (Li4Ti5O12 or LTO), a "zero-strain" anode material known for its excellent safety and cycle life, has been a focus for performance enhancement through doping. researchgate.netnii.ac.jp Doping LTO with iodide has proven to be an effective strategy to boost its electrochemical performance. researchgate.netresearchgate.net The introduction of iodide into the LTO crystal structure expands the lattice, creating wider pathways for lithium-ion transport. researchgate.netutm.my This structural modification leads to a higher Li-ion diffusion coefficient and increased ionic conductivity. researchgate.netresearchgate.net

Research has shown that LTO doped with 0.2 mol of this compound exhibits a significantly improved rate capability, delivering a specific discharge capacity of 123.31 mAh g⁻¹ at a high rate of 15 C. researchgate.netnii.ac.jp Furthermore, this material demonstrates excellent cycling stability, maintaining a specific discharge capacity of 171.19 mAh g⁻¹ at 1 C with a capacity retention of 99.15% after 100 cycles. researchgate.netnii.ac.jp These results indicate that iodide doping can reduce electrode polarization and increase the electronic conductivity of LTO, making it a more competitive anode material. researchgate.net

Table 1: Electrochemical Performance of Iodide-Doped Li4Ti5O12 Anode Material

| Property | Value | Conditions |

|---|---|---|

| Specific Discharge Capacity | 171.19 mAh g⁻¹ | at 1 C rate |

| Capacity Retention | 99.15% | after 100 cycles at 1 C |

| High-Rate Specific Discharge Capacity | 123.31 mAh g⁻¹ | at 15 C rate |

Data sourced from a study on 0.2 mol this compound-doped LTO. researchgate.netnii.ac.jp

A key challenge for high-energy anodes like lithium metal is the unstable solid electrolyte interphase (SEI) that forms during cycling, leading to dendrite growth and capacity loss. bohrium.com Interfacial engineering, by constructing an artificial protective layer of this compound on the anode surface, has emerged as a promising solution. bohrium.comutm.my This LiI layer can be formed through a direct solid-gas reaction between lithium metal and iodine vapor. bohrium.com

This pre-constructed LiI layer offers more stable and faster lithium-ion transport compared to the conventional, spontaneously formed SEI. bohrium.com It effectively prevents direct contact and side reactions between the reactive lithium metal and the liquid electrolyte. bohrium.comutm.my As a result, lithium deposition is more uniform, and dendrite growth is suppressed. bohrium.comutm.my Symmetrical cells with LiI-protected lithium metal anodes have demonstrated remarkable cycling stability, operating for over 700 hours at a current density of 1 mA cm². bohrium.comutm.my When paired with a high-voltage NCM523 cathode, the protected anode retained 74.6% of its capacity after 500 cycles at a 2 C rate. bohrium.com

Iodide Doping of Anode Materials (e.g., Li4Ti5O12) for Enhanced Performance

This compound in Solid-State Batteries

This compound also plays a critical role in the development of all-solid-state batteries (ASSBs), where it is used as a component in composite solid electrolytes to achieve high ionic conductivity and stability.

Composite solid electrolytes are a class of materials that combine different components to achieve superior properties. This compound has been successfully incorporated into several host materials to create highly conductive solid electrolytes.

LiI-Li2WO4 System : Solid mixtures of this compound and lithium tungstate (B81510) (Li2WO4) have been identified as potential solid electrolytes with high room-temperature ionic conductivities. researchgate.net Research indicates that a composition containing 20 wt.% of LiI in Li2WO4 can achieve a maximum electrical conductivity of 3.35x10⁻³ S/cm. scientific.netutm.my Further enhancement to 3.92x10⁻³ S/cm was achieved by adding 5 wt.% of Al2O3. utm.myutm.my

Li-Thioborate-LiI System : Lithium thioborates (LBS) are another promising class of solid electrolytes. stanford.eduacs.org Adding LiI to a stoichiometric Li10B10S20 (LBS) thioborate material has been shown to yield an outstanding ionic conductivity of 1.0 mS cm⁻¹ (1.0 x 10⁻³ S/cm). acs.org This LBS-LiI composite also improves stability against lithium metal anodes and limits dendrite growth, showing a high critical current density of 2.0 mA cm⁻². acs.org

The significant improvement in ionic conductivity in LiI-based composite electrolytes stems from several interrelated mechanisms.

In the Li-Thioborate-LiI system, the addition of LiI induces the formation of crystalline Li10B10S20 while the LiI itself resides in the grain boundaries. acs.org This modification of the grain boundaries is crucial. Grain boundaries containing the highly polarizable iodide (I⁻) anion exhibit faster ion conduction than those with other halides like bromide or chloride. acs.org The LiI effectively reduces the grain boundary resistance, which is often a major impediment to ion transport in polycrystalline solids. acs.org

Similarly, in systems like LiI-Li2WO4, studies suggest that an interaction between LiI and Li2WO4 creates a new phase that acts as a dedicated pathway for lithium ions to migrate through the material. researchgate.net In Li2S-LiI composites, the LiI promotes the formation of an amorphous, ionically conductive interphase on the surface of the primary solid electrolyte particles, which enhances Li-ion diffusion and protects the electrolyte from decomposition. nii.ac.jp The common principle across these systems is that LiI helps to create highly conductive pathways, either by modifying grain boundaries or by forming new interfacial phases, thus overcoming the inherent limitations of the individual components. acs.orgsciopen.com

Table 2: Ionic Conductivity of LiI-Based Composite Solid Electrolytes

| Electrolyte System | Composition | Room Temperature Ionic Conductivity (S/cm) |

|---|---|---|

| LiI-Li2WO4 | 20 wt.% LiI | 3.35 x 10⁻³ |

| LiI-Li2WO4-Al2O3 | 20 wt.% LiI, 5 wt.% Al2O3 | 3.92 x 10⁻³ |

| Li-Thioborate-LiI | Li10B10S20 with LiI | 1.0 x 10⁻³ |

Data sourced from various studies on composite solid electrolytes. scientific.netutm.myutm.myacs.org

Interfacial Stability and Compatibility with Electrode Materials

This compound in Perovskite Solar Cells

The incorporation of this compound as a dopant in perovskite active layers has been investigated as a strategy to improve the film morphology and optoelectronic properties of perovskite solar cells (PSCs). researchgate.netrsc.org The quality of the perovskite film is paramount to device efficiency and stability. rsc.org Studies show that adding small amounts of LiI can positively influence film formation, leading to improved crystallinity and larger, more uniform grains. researchgate.netnih.govucl.ac.uk

Research on mixed-cation mixed-halide (MCMH) perovskites found that an optimal concentration of LiI doping improved film morphology, which contributed to an increase in power conversion efficiency (PCE) from 20.4% in undoped devices to 21.5% in doped devices. researchgate.net The improved morphology, characterized by larger grains, reduces the density of grain boundaries, which are known sources of non-radiative recombination that can limit device performance. ucl.ac.uk However, the effect is highly dependent on the doping concentration. While low molar ratios (e.g., up to 1.0%) of LiI have a positive effect, higher concentrations can degrade device performance by distorting the 3-D perovskite structure. rsc.org

From an optoelectronic standpoint, LiI doping can enhance the properties of the perovskite layer. The improved film quality and reduced defects lead to better charge carrier dynamics. researchgate.net For instance, at higher doping ratios (e.g., 10 mol%), the charge carrier lifetime was found to be significantly enhanced compared to a pristine film, an effect attributed to increased crystal size and reduced crystal defects. rsc.org Strain within the perovskite lattice, which can be influenced by additives, also affects the optoelectronic properties, as the corner-sharing PbI₆ octahedral framework dictates the electronic configuration at the band edges. nih.gov

A primary benefit of incorporating LiI into perovskite films is its ability to passivate defects and control ion migration, two factors that critically limit PSC efficiency and stability. researchgate.netmdpi.com Polycrystalline perovskite films inherently contain various crystallographic defects, such as halide vacancies and undercoordinated lead ions (Pb²⁺), which act as non-radiative recombination centers. mdpi.comucla.edu

LiI doping helps to passivate these defects. The iodide ions (I⁻) from LiI can fill iodine vacancies within the perovskite lattice, which are common defects with low formation energy. researchgate.netmdpi.com This suppression of halide vacancies reduces charge trapping and non-radiative recombination, leading to improved device performance. researchgate.netmdpi.com The lithium cations (Li⁺) can also play a role in passivation. For example, Li⁺ interstitials are thought to mitigate bulk defect density and suppress iodine migration by strongly interacting with the perovskite lattice cage. researchgate.net

Ion migration, particularly of iodide ions, is a major cause of the current-voltage hysteresis often observed in PSCs. researchgate.netresearchgate.net The mobile ions can accumulate at the interfaces between the perovskite and the charge transport layers, altering the interfacial energy barriers and impeding charge extraction. researchgate.net Optimized LiI doping has been shown to minimize this hysteresis over a wide range of scan rates compared to undoped control devices. researchgate.net This stabilizing effect is attributed to the suppression of ion movement. researchgate.net The presence of Li⁺ ions can increase the activation energy for anion motion, making it more difficult for iodide ions to migrate through the lattice. rsc.org This dual-action passivation of both electronic defects and mobile ions makes LiI a beneficial additive for creating high-performance and stable perovskite solar cells. researchgate.net

The addition of this compound to perovskite materials can significantly alter their fundamental electronic properties, including the energy band levels and the material's intrinsic conductivity type. researchgate.netrsc.org Ultraviolet photoelectron spectroscopy (UPS) analysis has revealed that LiI doping can induce shifts in the valence band and Fermi level of the perovskite.

In one study, the incorporation of LiI into a mixed-cation mixed-halide perovskite resulted in a downward shift of the valence band. researchgate.net This energy level shift was accompanied by a corresponding transition of the perovskite material from being weakly n-type to becoming p-type. researchgate.net This change in conductivity type can have profound implications for device architecture and performance, as it affects the alignment of energy levels at the interfaces with the hole transport layer (HTL) and electron transport layer (ETL), potentially facilitating more efficient charge extraction. researchgate.net

Conversely, another study on MAPbI₃ found that doping with 10 mol% LiI caused an upshift of the Fermi level by about 0.32 eV. rsc.org This shift indicated an increase in electron density, making the perovskite more strongly n-type. rsc.org The discrepancy in these findings highlights that the electronic effects of LiI doping are highly sensitive to the specific perovskite composition, the doping concentration, and the resulting defect chemistry. The drift of iodide ion vacancies under an electric field can also change the band energies at the interfaces. researchgate.net Pressure-induced strain is another factor that can shift the valence band maximum to a higher energy, potentially improving the energetic alignment with the HTL. acs.org Ultimately, by modulating the energy levels, LiI doping can be used to engineer the electronic properties of the perovskite layer to optimize device performance. researchgate.netaip.org

The introduction of LiI into the perovskite precursor solution can modify the nucleation and growth kinetics of the crystals. ucl.ac.uknih.gov Several studies have reported that the addition of alkali metal halides, including LiI, promotes the formation of larger, more compact, and pinhole-free perovskite films. nih.govucl.ac.uk For example, the incorporation of potassium iodide (KI), a similar alkali halide, was shown to increase the average grain size from 0.64 µm to 1.07 µm, significantly reducing the number of grain boundaries. nih.gov While the specific mechanisms can be complex, additives can influence the colloid chemistry of the precursor solution and the intermediate phases formed during annealing, thereby guiding the crystallization pathway toward larger grains. mdpi.com

However, the effect is highly dependent on the concentration of the LiI additive. While low concentrations (e.g., <1 mol%) are beneficial for crystal growth, higher concentrations can disrupt the perovskite structure and lead to poor film quality and degraded device performance. rsc.org In some cases, increasing additive concentrations can even lead to a decrease in average crystal size. mdpi.com Therefore, optimizing the amount of LiI is crucial to leverage its positive effects on crystallization and achieve the desired large-grain morphology for efficient and stable perovskite solar cells. researchgate.netrsc.org

Role in Reducing PbI₂ Residues and Enhancing Stability

In the fabrication of perovskite solar cells (PSCs), particularly through two-step deposition methods, the presence of residual lead iodide (PbI₂) is a common issue arising from the incomplete conversion of precursors. researchgate.netosti.gov While a small, controlled amount of PbI₂ can sometimes be beneficial for passivating defects, an excessive and uncontrolled residue is often detrimental, creating defects at interfaces and hindering device performance and stability. researchgate.netosti.govosti.gov

Research indicates that the careful management of residual PbI₂ through additives can lead to a series of beneficial effects, including prolonged carrier diffusion, reduced defect density, and inhibited interfacial charge recombination. researchgate.net For instance, studies using various organic additives in conjunction with lithium salts like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) have shown enhanced structural stability and device efficiency by passivating grain boundaries and reducing surface defects. rsc.org The principle relies on the additive's ability to interact with the perovskite lattice, promoting better film formation and mitigating the negative effects of unreacted precursors like PbI₂. osti.govrsc.org While not always the primary choice, LiI fits within this class of iodide-based additives used to optimize the perovskite layer for higher performance and longevity.

This compound in Lithium-Oxygen Batteries

In the quest for energy storage systems with higher energy densities than conventional lithium-ion batteries, lithium-oxygen (Li-O₂) batteries are a promising candidate due to their very high theoretical specific energy. oup.comchinesechemsoc.org However, they face significant challenges, including sluggish reaction kinetics and high charging overpotentials, largely due to the insulating nature of the typical discharge product, lithium peroxide (Li₂O₂). diva-portal.orgrsc.org this compound has been extensively investigated as a soluble additive, or redox mediator (RM), to address these critical issues. uchicago.eduresearchgate.net

Catalytic Role of this compound as a Redox Mediator

This compound acts as a soluble catalyst, or redox mediator (RM), to facilitate the electrochemical reactions during the charging of a Li-O₂ battery. oup.comnih.gov The primary challenge during charging is the decomposition of the solid, insulating Li₂O₂ (the Oxygen Evolution Reaction, or OER), which requires a high potential, leading to energy inefficiency and electrolyte degradation. nih.govnih.gov

The LiI redox mediator circumvents this issue by changing the reaction pathway from a solid-state decomposition on the electrode surface to a solution-based mechanism. diva-portal.org The catalytic cycle works as follows:

On the cathode surface, iodide ions (I⁻) are oxidized at a lower potential than Li₂O₂ decomposition. This oxidation occurs in steps, first to triiodide (I₃⁻). nih.govaip.org3I⁻ → I₃⁻ + 2e⁻

The oxidized I₃⁻ species then diffuses into the electrolyte where it chemically oxidizes the solid Li₂O₂ deposits, regenerating the iodide ions in the process. oup.comI₃⁻ + Li₂O₂ → 3I⁻ + 2Li⁺ + O₂

This process effectively "shuttles" charge between the electrode surface and the insulating discharge product, allowing it to be decomposed at a significantly lower overpotential. diva-portal.orgoup.com This mediation enhances the reaction kinetics, improves the round-trip energy efficiency, and can extend the cycle life of the battery. uchicago.edudiva-portal.org However, this process can be complicated by the "shuttle effect," where oxidized iodide species diffuse to the lithium metal anode and react with it, leading to a loss of active material and reduced efficiency. rsc.orgdiva-portal.org

**4.4.2. Influence on Discharge Product Chemistry (e.g., LiOH vs. Li₂O₂) **

The introduction of this compound into the electrolyte of a Li-O₂ battery can fundamentally alter the discharge product chemistry, especially when trace amounts of water are present. researchgate.netnih.gov In typical aprotic (water-free) electrolytes, the discharge product is lithium peroxide (Li₂O₂). chinesechemsoc.org However, in the presence of both LiI and water, the primary discharge product can shift to lithium hydroxide (B78521) (LiOH). uchicago.edursc.orgmit.eduresearchgate.net

This shift is significant because LiOH formation is a four-electron process (4e⁻ per O₂ molecule), which could potentially offer a higher energy density compared to the two-electron process for Li₂O₂ formation. osti.govacs.org Furthermore, LiOH is chemically more stable than Li₂O₂. researchgate.netacs.org The formation of LiOH instead of Li₂O₂ is a synergistic effect; it does not occur if only water or only LiI is added to the electrolyte. researchgate.netresearchgate.netacs.org Studies have shown that at low water-to-LiI ratios, LiOH is the dominant product, while at higher ratios, a mixture of Li₂O₂, hydrated lithium peroxide, and hydrated LiOH may form. uchicago.edursc.org

Synergistic Effects with Water in Reaction Pathways

The transformation of the discharge product from Li₂O₂ to LiOH is a direct result of a synergistic interaction between this compound and water. researchgate.netnih.govacs.org This synergy is rooted in the ability of the iodide ion to alter the chemical properties of water within the electrolyte. uchicago.edursc.org

Research, including ¹H NMR and FT-IR spectroscopy, has revealed that strong interactions between iodide ions and water molecules (I⁻–H₂O) increase the acidity of the water. uchicago.edursc.org This makes the water a more effective proton donor. researchgate.netacs.org During the oxygen reduction reaction, highly reactive species like superoxide (B77818) (O₂⁻) are formed. The "activated" water can readily donate a proton to these species, leading to intermediates that ultimately form LiOH. frontiersin.orgacs.org Iodide itself plays a catalytic role in decomposing peroxide/hydroperoxide intermediates (H₂O₂/HO₂⁻), further promoting the LiOH formation pathway. researchgate.netfrontiersin.orgacs.org

This LiOH-based chemistry, enabled by the LiI-water synergy, can result in fewer parasitic side reactions compared to the Li₂O₂ pathway. researchgate.netacs.org However, the efficacy of this process is highly dependent on the water concentration. If the water content is too high, the catalytic effect of iodide can be diminished due to the formation of large water-solvated clusters, leading to the formation of Li₂O₂ again. frontiersin.orgacs.org

Mitigation of Charging Overpotential and Improved Kinetics

A primary motivation for using this compound in Li-O₂ batteries is its demonstrated ability to significantly lower the high charging overpotential. uchicago.eduacs.orgresearchgate.net The sluggish kinetics of decomposing the insulating Li₂O₂ discharge product typically requires a large overpotential (often exceeding 1.0 V), which wastes energy and promotes the degradation of the electrolyte and carbon cathode. acs.orgnih.govrsc.org

As a redox mediator, LiI provides an alternative, lower-energy reaction pathway for charging. nih.govaip.org The oxidation of iodide ions occurs at a much lower potential (around 3.0-3.5 V vs. Li/Li⁺) compared to the direct electrochemical oxidation of Li₂O₂ (often >4.0 V). diva-portal.orgacs.org By facilitating the chemical decomposition of Li₂O₂ through the I⁻/I₃⁻ redox cycle, LiI effectively improves the kinetics of the oxygen evolution reaction. diva-portal.orgresearchgate.net This leads to a notable reduction in the charging voltage, which in turn enhances the round-trip energy efficiency and improves the stability and cyclability of the battery by minimizing side reactions that occur at high potentials. uchicago.edunih.govacs.org

This compound in Metal-Iodine Batteries

This compound (LiI) is a key component in the advancement of metal-iodine batteries, a promising energy storage technology. Its role is central to the electrochemical processes that govern the battery's function.

Iodine Cathode Reaction Mechanisms and this compound Involvement

The cathode reaction in a lithium-iodine (Li-I₂) battery involves a multi-step redox process. Unlike conventional intercalation cathodes, the iodine cathode operates on a conversion-type reaction mechanism. During the discharge process, elemental iodine (I₂) is reduced to iodide ions (I⁻), and during the charge cycle, the reverse process occurs. This compound is the ultimate discharge product at the cathode.

Step 1: 2Li⁺ + 3I₂ + 2e⁻ ↔ 2LiI₃

Step 2: 2LiI₃ + 4Li⁺ + 4e⁻ ↔ 6LiI

In situ spectroscopic studies, such as Raman spectroscopy, have been instrumental in identifying these intermediate species during battery operation. rsc.orgacs.org The process typically begins with the reduction of iodine to triiodide, followed by the further reduction of triiodide to iodide. rsc.org The evolution of these iodine species can be represented as I₂ ↔ I₃⁻ ↔ I⁻ or I₅⁻ ↔ I₃⁻ ↔ I⁻. acs.org The specific pathway and the stability of these polyiodides can be influenced by the electrolyte composition and the cathode host material. rsc.org

2Li + I₂ ↔ 2LiI

This conversion reaction allows for a high theoretical energy density. The formation and dissolution of this compound and polyiodides are fundamental to the battery's operation.

Addressing the Shuttle Effect of Iodine Species

A significant challenge in the development of practical lithium-iodine batteries is the "shuttle effect." rsc.org This phenomenon involves the dissolution of iodine and polyiodide species (like I₃⁻ and I₅⁻) into the electrolyte. rsc.org Once dissolved, these species can diffuse from the cathode to the lithium metal anode.

At the anode, the dissolved polyiodides chemically react with the lithium metal, converting back to lower-order iodides (e.g., I⁻). These lower-order iodides can then diffuse back to the cathode and be re-oxidized to higher-order polyiodides during the charging process. This creates a parasitic redox cycle that leads to several detrimental effects:

Severe capacity degradation: The continuous consumption of active material at both electrodes leads to a rapid loss of the battery's storage capacity. rsc.org

Low Coulombic efficiency: The shuttle effect introduces a self-discharge mechanism, where the battery loses charge even when not in use, resulting in poor efficiency. rsc.orgucl.ac.uk

Rapid self-discharge: The internal short-circuit caused by the shuttling of iodine species leads to a quick depletion of the battery's stored energy. rsc.org

To mitigate the shuttle effect, various strategies are being explored. One primary approach is to confine the iodine and polyiodide species within the cathode structure. This is often achieved by using porous host materials with a high surface area, such as nanoporous carbons, which can physically adsorb the iodine species. acs.orgresearchgate.net

Another strategy involves chemical interactions to trap the polyiodides. For instance, polymers like polyvinylpyrrolidone (B124986) (PVP) can form complexes with polyiodides, effectively immobilizing them within the cathode and preventing their dissolution into the electrolyte. acs.org Additionally, modifying the electrolyte, for example, through the addition of LiNO₃, has been shown to help in forming a stable passivation layer on the lithium anode, which can suppress its reaction with the shuttling polyiodides. acs.orgucl.ac.uk Building a chemical anchor with iodine species through the presence of N, Zn, and ZnO in the carbon framework can also lessen the shuttle effect. researchgate.net

Catalytic and Organic Synthesis Applications of Lithium Iodide

Lithium Iodide as a Catalyst in Organic Reactions

This compound (LiI) serves as a versatile catalyst in a multitude of organic reactions, facilitating transformations that range from the construction of complex cyclic systems to stereoselective synthesis and bond cleavages. Its utility is underscored by its application in cycloadditions, glycosylations, rearrangement reactions, and various bond-cleavage and condensation reactions. fishersci.fithermofisher.krcymitquimica.comchemicalbook.comchemicalbook.insemiconductor-digest.comthermofisher.incymitquimica.com

Iodide-Mediated Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

This compound has proven to be an effective promoter for [3+2] cycloaddition reactions. organic-chemistry.orgacs.orgnih.gov A notable application is the reaction between N-tosylaziridines and α,β-unsaturated ketones, which proceeds under mild conditions to yield N-tosylpyrrolidines. organic-chemistry.orgacs.orgacs.org This method is advantageous for its simplicity and the use of easy-to-handle reagents. acs.org

The reaction can construct pyrrolidines with quaternary carbon centers, including spiro compounds, in high yields. organic-chemistry.orgacs.orgnih.gov Mechanistic insights suggest that the iodide ion induces the ring-opening of the aziridine, forming a reactive acyclic anion intermediate. organic-chemistry.org This intermediate then undergoes a conjugate addition to the α,β-unsaturated ketone, followed by intramolecular cyclization to form the pyrrolidine (B122466) ring. organic-chemistry.org The choice of solvent and iodide salt is crucial, with 1,2-dimethoxyethane (B42094) (DME) and this compound often being the most effective combination. organic-chemistry.org

An intramolecular version of this reaction has been successfully applied to the synthesis of tropane (B1204802) skeletons, which are core structures in many alkaloids. organic-chemistry.orgacs.orgnih.gov This highlights the potential of this compound-mediated cycloadditions in the synthesis of biologically active molecules. Furthermore, this strategy has been extended to the construction of bridged aza- and oxa-[n.2.1] skeletons through an intramolecular formal [3+2] cycloaddition of activated aziridines and epoxides with electron-deficient alkenes. nih.gov

Stereoselective Glycosylations (e.g., β-Mannosylations, β-Rhamnosylations)

Stereoselective glycosylation, particularly the formation of 1,2-cis glycosidic linkages like those in β-mannosides and β-rhamnosides, is a significant challenge in carbohydrate chemistry. researchgate.netrsc.org this compound has emerged as a key reagent in highly selective methods for synthesizing these important structures. researchgate.netrsc.orgnih.govfrontiersin.org

One successful strategy involves a one-pot sequence starting from glycosyl hemiacetals. researchgate.netrsc.orgrsc.org This process includes chlorination, followed by iodination and subsequent glycosylation, using inexpensive reagents like oxalyl chloride, a phosphine (B1218219) oxide, and this compound. researchgate.netrsc.org The high β-selectivity achieved in these reactions is proposed to result from an SN2-type reaction of an α-glycosyl iodide intermediate, which is promoted by this compound. rsc.orgrsc.orgresearchgate.net This method is advantageous as it does not necessitate conformationally restricted donors or directing groups. rsc.orgresearchgate.netresearchgate.net